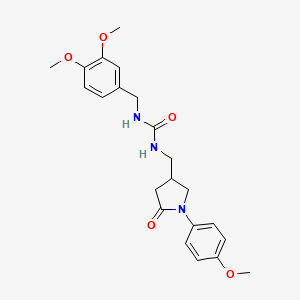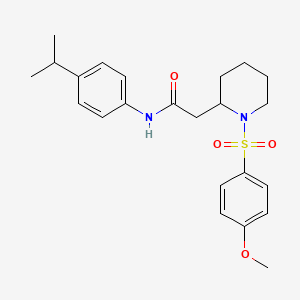![molecular formula C15H14N2O2S2 B2479997 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 2034526-04-8](/img/structure/B2479997.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a urea derivative with two different aromatic systems attached, namely benzo[b]thiophene and thiophene . These types of compounds are often used in medicinal chemistry and materials science .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic systems might make it relatively stable and flat, while the urea functionality could participate in hydrogen bonding .Scientific Research Applications
Anti-acetylcholinesterase Activity
A series of compounds related to 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea was synthesized to assess anti-acetylcholinesterase activity. This research aimed at optimizing the spacer length between pharmacophoric moieties, finding that a linear ethoxyethyl chain could achieve high inhibitory activities, suggesting potential applications in treating conditions related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995).
Anticancer Activity
The compound NSC 726189, which shares structural similarities with the target molecule, demonstrated significant anticancer activity across several assays and cell lines, particularly against kidney cancer. This research outlines the synthesis of a primary metabolite, indicating potential applications in cancer treatment (Nammalwar et al., 2010).
Synthesis Techniques
Research on the synthesis of ureas from carboxylic acids, including 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea, has been demonstrated. This process involves ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlighting efficient and environmentally friendly methods for producing ureas (Thalluri et al., 2014).
ROCK Inhibition for Cancer Treatment
Pyridylthiazole-based ureas, closely related to the compound , have been identified as potent inhibitors of ROCK1 and 2, enzymes involved in cancer progression. This research suggests that modifications to the molecular structure can significantly impact the inhibitory activity, providing a pathway for the development of new cancer therapies (Pireddu et al., 2012).
Antiproliferative Activity Against Cancer Cells
Hydroxyl-containing benzo[b]thiophene analogs, related to the compound in focus, have shown selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity and reduce ROS production, leading to apoptosis stimulation and cell cycle arrest, indicating potential applications in combinational therapy for cancer (Haridevamuthu et al., 2023).
Safety And Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug. If it has interesting electronic properties, it could be used in the development of new materials .
properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-12(8-16-15(19)17-14-6-3-7-20-14)11-9-21-13-5-2-1-4-10(11)13/h1-7,9,12,18H,8H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAXCAAGDAJZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

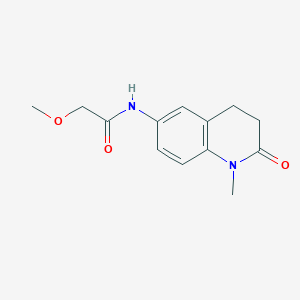
![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)
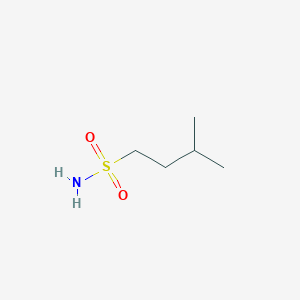
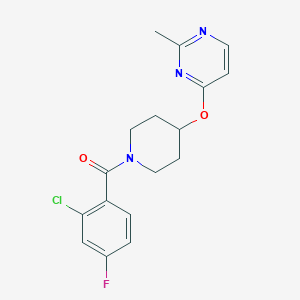
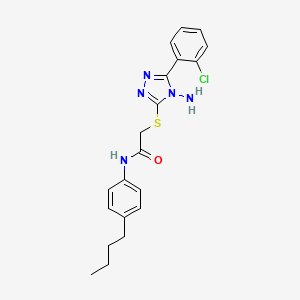
![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)
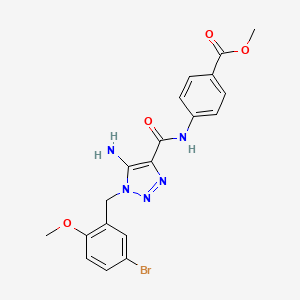
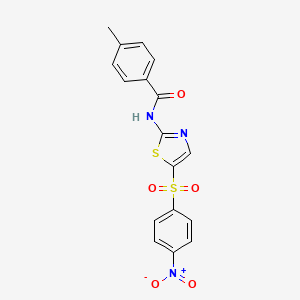
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
